molecular formula C9H5ClN2O2 B2683923 2-Chloro-1,8-naphthyridine-4-carboxylic acid CAS No. 2248395-91-5

2-Chloro-1,8-naphthyridine-4-carboxylic acid

Cat. No.: B2683923
CAS No.: 2248395-91-5
M. Wt: 208.6
InChI Key: LKHAMIRFTVFGRG-UHFFFAOYSA-N
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Description

2-Chloro-1,8-naphthyridine-4-carboxylic acid (CAS 2248395-91-5) is a high-value chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anti-infective agents . This compound features a 1,8-naphthyridine core, a heterocyclic system known for its diverse pharmacological activities, and is functionalized with reactive chloro and carboxylic acid groups that serve as ideal handles for further synthetic elaboration . The 1,8-naphthyridine structure is a historically important pharmacophore; its derivative, nalidixic acid, was the first compound of its class introduced as an antibacterial agent, functioning through the inhibition of bacterial DNA gyrase . Contemporary research focuses on modifying this core structure to create new analogues, such as fluoroquinolone antibiotics like gemifloxacin and trovafloxacin, which act on dual targets (DNA gyrase and topoisomerase IV) to combat drug-resistant pathogens . The presence of the chlorine atom at the 2-position and the carboxylic acid at the 4-position on this ring system makes this specific reagent a versatile and critical intermediate for constructing such sophisticated molecules. Researchers utilize this compound to synthesize new derivatives aimed at overcoming antimicrobial resistance, evaluating their efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-1,8-naphthyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHAMIRFTVFGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-1,8-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

2-Chloro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. Research indicates that derivatives of 2-chloro-1,8-naphthyridine exhibit strong activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, a study highlighted that certain synthesized derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin and vancomycin .

Table 1: Antimicrobial Efficacy of 2-Chloro-1,8-Naphthyridine Derivatives

CompoundTarget BacteriaActivity Comparison
2-Chloro-1,8-naphthyridineS. pneumoniaeComparable to ciprofloxacin
7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidS. aureusComparable to vancomycin
5-amino derivativesPseudomonas aeruginosaModerate activity

Anticancer Potential

Recent studies have emphasized the anticancer potential of 2-chloro-1,8-naphthyridine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including topoisomerase inhibition and DNA intercalation .

Case Study: Antitumor Activity

In one study, a series of naphthyridine derivatives were synthesized and tested against murine P388 leukemia cells. The results indicated that specific derivatives exhibited cytotoxic activity significantly higher than standard chemotherapeutic agents .

Table 2: Anticancer Activity of Naphthyridine Derivatives

CompoundCancer TypeMechanism of Action
6-unsubstituted 1,8-naphthyridineMurine P388 leukemiaApoptosis induction
7-(4-bromobenzylidene)hydrazinyl derivativeVarious tumor cell linesTopoisomerase inhibition
3-cyano-2-ethoxy-4-phenyl derivativesAntiparasitic activityInhibition of cellular proliferation

Neurological Disorders

The compound's derivatives have also shown promise in treating neurological disorders such as Alzheimer's disease. Certain studies suggest that these naphthyridine derivatives may enhance memory and cognitive function by modulating neurotransmitter systems and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-Chloro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Key Properties/Applications
2-Chloro-1,8-naphthyridine-4-carboxylic acid C$9$H$5$ClN$2$O$2$ 208.01 Cl (C2), COOH (C4) Pfitzinger-Borsche reaction Potential enzyme inhibitor; limited data
2-Phenyl-1,8-naphthyridine-4-carboxylic acid C${15}$H${10}$N$2$O$2$ 250.25 Phenyl (C2), COOH (C4) Condensation of 7-azaisatin Enhanced π-π stacking; drug candidate
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid C${15}$H$8$ClF$2$N$2$O$_3$ 364.69 Cl (C7), F (C6, aryl), COOH (C3) Two-step substitution/hydrolysis Antibacterial/antihistaminic activity
2-Chloro-4-isopropyl-1,8-naphthyridine C${11}$H${11}$ClN$_2$ 206.67 Cl (C2), isopropyl (C4) Not specified Lipophilic; intermediates for catalysts
1,8-Naphthyridine-4-carboxylic acid hydrochloride C$9$H$7$ClN$2$O$2$ 210.62 COOH (C4), HCl salt Acid hydrolysis of esters Improved solubility for drug delivery
Key Observations:
  • Positional Effects: The carboxylic acid group at C4 (vs. Chlorine at C2 increases electronegativity and lipophilicity compared to phenyl or isopropyl substituents .
  • Halogenation : Multi-halogenated derivatives (e.g., 7-chloro-6-fluoro-...) exhibit enhanced biological activity, likely due to improved target affinity and metabolic stability .
  • Synthetic Routes : The Pfitzinger-Borsche reaction is preferred for aryl-substituted naphthyridines , while Gould–Jacobs cyclization () is used for 3-carboxylic acid derivatives.

ADMET and Drug-Likeness

  • Solubility : Carboxylic acid groups enhance water solubility, especially in salt forms (e.g., hydrochloride in ), whereas isopropyl or phenyl groups reduce it .
  • Synthetic Feasibility : The two-step synthesis of 7-chloro-6-fluoro-... () achieves >75% yield under mild conditions, whereas multi-step routes for piperazine derivatives () require rigorous purification .

Biological Activity

2-Chloro-1,8-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic effects.

Target of Action

Naphthyridines, including this compound, exhibit various biological activities primarily through interactions with nucleic acids and proteins. Many derivatives in this class have been shown to bind to DNA and RNA, disrupting their synthesis and function. For instance, similar compounds like nalidixic acid interfere with RNA synthesis by binding to DNA, which consequently affects protein synthesis.

Mode of Action

The mode of action for naphthyridine derivatives often involves intercalation with DNA or inhibition of topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, the this compound may exert its effects through similar pathways, although detailed studies are still ongoing .

Anticancer Properties

Research has highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents . Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.
  • Topoisomerase Inhibition : They may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.
  • Cell Cycle Arrest : Certain compounds lead to cell cycle disruption, preventing cancer cell proliferation .

A review focusing on 1,8-naphthyridine analogues emphasizes their anticancer activity through mechanisms such as tubulin polymerization inhibition and Ras protein inhibition .

Antibacterial Activity

The antibacterial potential of naphthyridine derivatives is also noteworthy. While some studies report limited direct antibacterial activity for this compound itself, its ability to enhance the effectiveness of existing antibiotics has been documented:

  • Synergistic Effects : This compound has shown potential in modulating the activity of fluoroquinolones against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. For example, when combined with norfloxacin or lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibacterial Agents : As a precursor for developing new antibiotics.
  • Antitumor Agents : Used in synthesizing compounds that target cancer cells.
  • Molecular Sensors : Acts as a ligand in chemical biology applications .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Activity Mechanism/Effect References
AnticancerInduces apoptosis; inhibits topoisomerases
AntibacterialModulates antibiotic activity; synergistic effects
Chemical BiologyLigand for molecular sensors; building block for drugs

Case Studies

Several case studies have illustrated the effectiveness of naphthyridine derivatives:

  • Anticancer Study : A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antibiotic Synergy Study : Another study showed that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly reduced bacterial growth in resistant strains compared to using the antibiotics alone .

Q & A

Q. What are the standard synthetic routes for 2-chloro-1,8-naphthyridine-4-carboxylic acid derivatives?

The synthesis typically involves multi-step strategies:

  • Gould–Jacobs reaction : Condensation of 2-aminopyridine with ethoxymethylene malonate yields intermediates like diethyl 2-((pyridin-2-ylamino)methylene)malonate, which cyclizes under reflux to form the naphthyridine core .
  • N-Alkylation : Intermediates (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) undergo alkylation with chlorides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using NaH as a base .
  • Hydrolysis and coupling : Hydrolysis of esters with NaOH yields carboxylic acids, which are coupled with amines (e.g., chloroaniline, morpholine) in sealed tubes with DMF to form amide derivatives .
  • Pfitzinger-Borsche reaction : Alternative routes use 7-azaisatin or analogous synthons with α-methylene carbonyl compounds under basic conditions .

Q. How are intermediates purified and characterized during synthesis?

  • Purification : Column chromatography with methanol:chloroform (10:40) is standard for isolating intermediates . Recrystallization from ethanol or DMSO is used for final compounds .
  • Characterization :
    • 1H NMR : Aromatic protons (δ 7.24–9.19 ppm), NH signals (δ 9.91 ppm), and alkyl groups (e.g., CH2-Ph at δ 5.68 ppm) confirm substitution patterns .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for 5a3) validate molecular weights .
    • FTIR : C=O stretches (1686 cm⁻¹ for keto, 1651 cm⁻¹ for amide) and C–Cl (780 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do in silico tools guide the design of naphthyridinecarboxylic acid derivatives?

  • ADMET prediction : Early-stage evaluation of solubility, lipophilicity, and bioavailability reduces attrition. For example, compounds with Pa > Pi (pharmacologically active probability) are prioritized .
  • PASS analysis : Predicts potential biological activities (e.g., antihistaminic, antitumor) based on structural motifs .
  • Docking studies : Virtual screening against target proteins (e.g., histamine receptors) identifies lead compounds for synthesis .

Q. What strategies address structural instability (e.g., decarboxylation) during synthesis?

  • Decarboxylation mitigation :
    • Catalytic conditions : Use of Cu/KCN in DMSO facilitates controlled decarboxylation at lower temperatures .
    • Solvent selection : High-boiling solvents (e.g., diphenyl ether) minimize thermal degradation during cyclization .
    • Protecting groups : Ethyl esters stabilize the carboxylic acid moiety until hydrolysis .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Comparative assays : Standardize in vitro/in vivo models (e.g., antihistaminic activity tested via histamine-induced bronchospasm in guinea pigs) to reduce variability .
  • Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., chloro vs. benzyl groups) with activity trends. For example, 1-(4-chlorobenzyl) derivatives show enhanced bioactivity due to increased lipophilicity .
  • Dose-response validation : Re-test conflicting compounds at multiple concentrations to identify non-linear effects or off-target interactions .

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